![molecular formula C15H20N4O B14355135 6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 90167-22-9](/img/structure/B14355135.png)
6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine is a compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a butoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzaldehyde and 2,4-diaminopyrimidine.
Condensation Reaction: The 4-butoxybenzaldehyde undergoes a condensation reaction with 2,4-diaminopyrimidine in the presence of a suitable catalyst, such as zinc chloride (ZnCl2), to form the desired product.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an organic solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial methods may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the pyrimidine ring.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride (NaBH4) in ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
科学研究应用
6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may be used in assays to investigate its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. It may be tested in preclinical studies to evaluate its efficacy and safety.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals, such as dyes, pigments, and agrochemicals. It may also be incorporated into formulations for coatings and adhesives.
作用机制
The mechanism of action of 6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: The compound may interact with cellular receptors, modulating their signaling pathways and altering cellular responses.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
6-Methylpyrimidine-2,4-diamine: A similar compound with a methyl group instead of the butoxyphenyl group.
4-Butoxyphenylpyrimidine: A compound with a butoxyphenyl group attached to a pyrimidine ring but lacking the diamine functionality.
Uniqueness
6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of both the butoxyphenyl group and the diamine functionality. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The butoxyphenyl group enhances the compound’s hydrophobicity, while the diamine functionality provides opportunities for further chemical modifications and interactions with biological targets.
属性
CAS 编号 |
90167-22-9 |
|---|---|
分子式 |
C15H20N4O |
分子量 |
272.35 g/mol |
IUPAC 名称 |
6-[(4-butoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O/c1-2-3-8-20-13-6-4-11(5-7-13)9-12-10-14(16)19-15(17)18-12/h4-7,10H,2-3,8-9H2,1H3,(H4,16,17,18,19) |
InChI 键 |
ZJRSBGCOGNBPJE-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


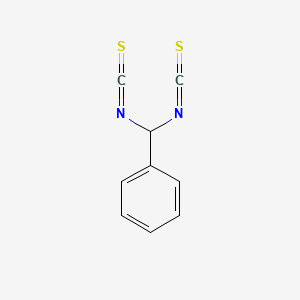
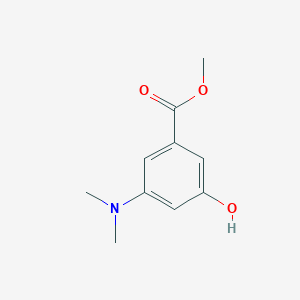
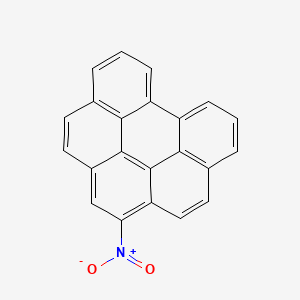
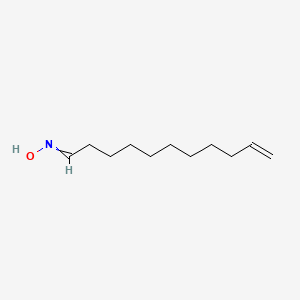
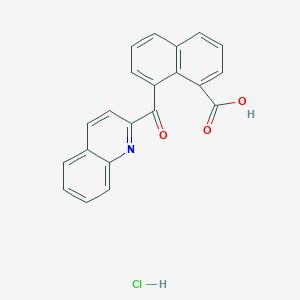
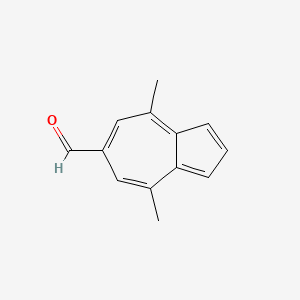

![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
![{Ethoxy[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14355112.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
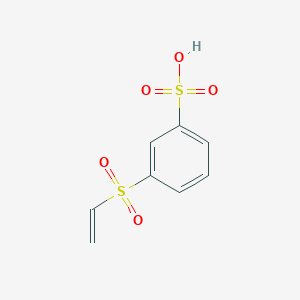
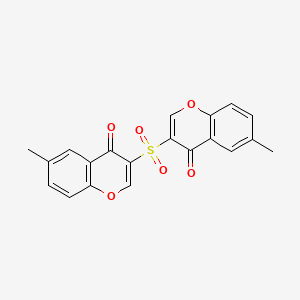
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
